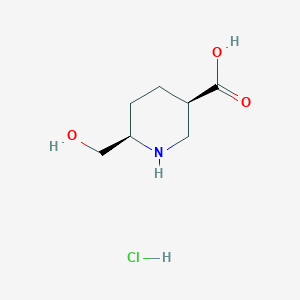
(3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The compound’s unique structure, featuring both hydroxymethyl and carboxylic acid functional groups, makes it an interesting subject for research and application in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Functional Group Introduction: Hydroxymethyl and carboxylic acid groups are introduced through various chemical reactions, such as hydroxylation and carboxylation.
Chirality Induction: The desired chirality is achieved using chiral catalysts or chiral starting materials.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products:
Oxidation: Formation of (3R,6R)-6-(Formyl)piperidine-3-carboxylic acid.
Reduction: Formation of (3R,6R)-6-(Hydroxymethyl)piperidine-3-methanol.
Substitution: Formation of various substituted piperidine derivatives.
Chemistry:
- Used as a building block for the synthesis of complex organic molecules.
- Employed in the development of chiral catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Evaluated for its pharmacological properties and biological activity.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Piperidine: The parent compound, lacking the hydroxymethyl and carboxylic acid groups.
(3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid: The free base form without the hydrochloride salt.
(3R,6R)-6-(Methoxymethyl)piperidine-3-carboxylic acid: A derivative with a methoxymethyl group instead of hydroxymethyl.
Uniqueness:
- The presence of both hydroxymethyl and carboxylic acid groups in (3R,6R)-6-(Hydroxymethyl)piperidine-3-carboxylic acid hydrochloride imparts unique chemical reactivity and biological activity.
- The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its free base form.
Properties
Molecular Formula |
C7H14ClNO3 |
|---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
(3R,6R)-6-(hydroxymethyl)piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c9-4-6-2-1-5(3-8-6)7(10)11;/h5-6,8-9H,1-4H2,(H,10,11);1H/t5-,6-;/m1./s1 |
InChI Key |
DQJYWGDKTOMGNT-KGZKBUQUSA-N |
Isomeric SMILES |
C1C[C@@H](NC[C@@H]1C(=O)O)CO.Cl |
Canonical SMILES |
C1CC(NCC1C(=O)O)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


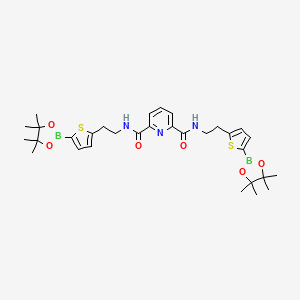
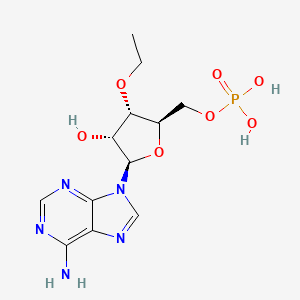
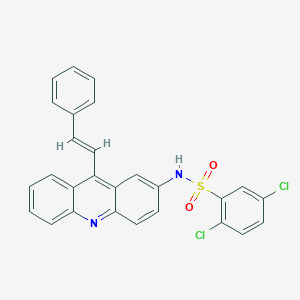
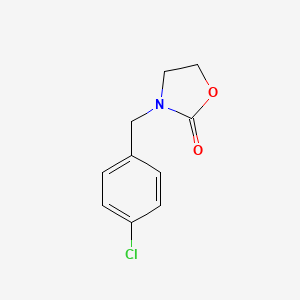
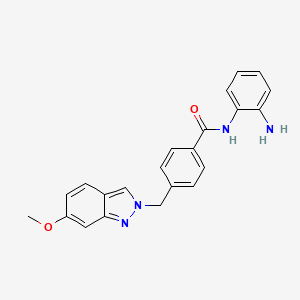

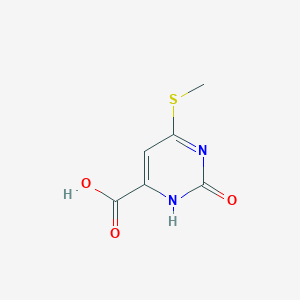
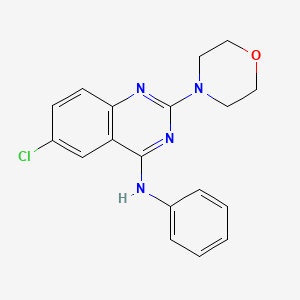
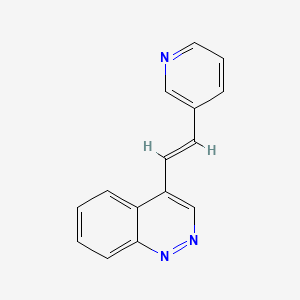
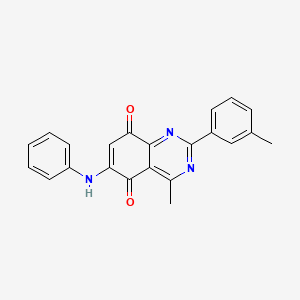

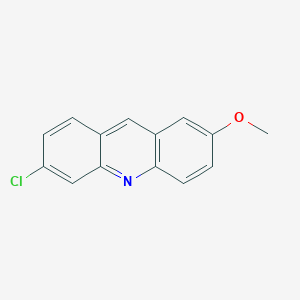
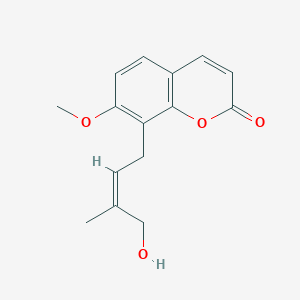
![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]furan-3-carboxamide](/img/structure/B15215812.png)
